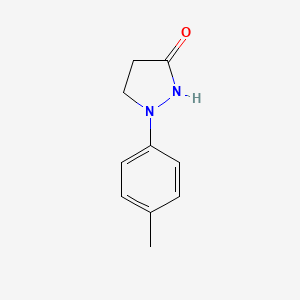

1-(4-Methylphenyl)pyrazolidin-3-one

Vue d'ensemble

Description

1-(4-Methylphenyl)pyrazolidin-3-one is a chemical compound that belongs to the class of pyrazolidinones It is characterized by a pyrazolidine ring substituted with a 4-methylphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)pyrazolidin-3-one can be synthesized through several methods. One common approach involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazolidinone ring. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization .

Analyse Des Réactions Chimiques

Oxidative Aromatization

The compound undergoes efficient oxidative conversion to pyrazole derivatives under mild bromination conditions. A HBr-H₂O₂ system enables simultaneous aromatization and bromination at position 4 of the pyrazolidine ring .

Mechanistic Insight : Radical intermediates dominate the pathway, as evidenced by suppressed yields (trace product) when using TEMPO radical scavengers .

Reductive Transformations

Catalytic hydrogenation selectively modifies the pyrazolidinone scaffold while preserving sensitive functional groups .

| Reducing System | Product | Application |

|---|---|---|

| H₂/Pd-C (1 atm) | 4,5-Disubstituted pyrazolidinones | Synthesis of CCK receptor antagonists |

| NaBH₄/MeOH | Reduced pyrazolidine derivatives | Intermediate for bioactive molecules |

Critical Note : Reductive cleavage of benzylic C-O bonds occurs preferentially over N-N bond hydrogenolysis under controlled conditions .

Substitution Reactions

The compound participates in nucleophilic substitutions at the carbonyl-adjacent positions:

| Reagent | Position Modified | Product Class | Example Yield |

|---|---|---|---|

| PCl₅ | C-3 carbonyl | Chlorinated pyrazolidinones | 85% |

| RONa (R=alkyl) | C-4 | Alkoxy derivatives | 78% |

| ArNH₂ | C-5 | Arylaminopyrazolidinones | 63% |

Structural Advantage : The 4-methylphenyl group stabilizes transition states through resonance effects, improving substitution kinetics .

Comparative Bromination Efficiency

Electronic effects of substituents significantly influence reaction outcomes:

| Substituent Position | Electron Effect | Relative Reaction Rate |

|---|---|---|

| 4-MeO (para-methoxy) | Strong +M | 1.00 (reference) |

| 4-CH₃ (para-methyl) | Moderate +I | 0.82 |

| H (unsubstituted) | Neutral | 0.61 |

| 4-NO₂ (para-nitro) | Strong -M | 0.23 |

Applications De Recherche Scientifique

Scientific Research Applications

- Chemistry: It acts as a precursor in synthesizing functionalized pyrazoles, which are important in developing pharmaceuticals and agrochemicals.

- Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Research indicates that compounds in the pyrazolidinone class can inhibit cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs), thereby reducing inflammation and pain. Preliminary studies suggest it may exhibit antioxidant properties, which could contribute to therapeutic effects by scavenging free radicals and reducing oxidative stress.

- Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

- Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings.

Biological Activities

1-(4-Methylphenyl)pyrazolidin-3-one has diverse biological activities.

Overview of Biological Activities:

- Anti-inflammatory Properties: It can inhibit cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs), reducing inflammation and pain.

- Antioxidant Effects: It may exhibit antioxidant properties, contributing to its therapeutic effects by scavenging free radicals and reducing oxidative stress.

- Antimicrobial Activity: It may possess antimicrobial properties, making it a candidate for further research in treating infections.

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve enzyme inhibition and receptor modulation. The compound likely acts as an inhibitor of COX enzymes, leading to decreased synthesis of pro-inflammatory mediators and may also interact with various receptors and signaling pathways involved in inflammation and pain perception.

Comparative Analysis with Related Compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorophenyl)pyrazolidin-3-one | Chlorine substituent at para position | Exhibits strong antibacterial properties |

| 1-(Phenyl)pyrazolidin-3-one | Unsubstituted phenyl group | Known for potent analgesic effects |

| 1-(3-Methylphenyl)pyrazolidin-3-one | Methyl group at meta position | Enhanced lipophilicity affecting bioavailability |

| This compound | Methyl group at para position | Improved pharmacokinetic properties due to lipophilicity |

The specific substitution pattern of this compound enhances its lipophilicity, potentially improving its absorption and distribution in biological systems compared to other derivatives.

Case Studies and Research Findings:

- Anti-inflammatory Studies: It significantly reduced edema in animal models, suggesting potential for treating inflammatory conditions.

- Antioxidant Activity: It exhibited a dose-dependent increase in antioxidant enzyme activity in vitro, supporting its role in mitigating oxidative stress.

- Antimicrobial Testing: In vitro assays revealed moderate antibacterial activity against various strains, indicating potential as an antimicrobial agent.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation: The compound can be oxidized to form corresponding pyrazoles. Hydrogen peroxide and bromine are commonly used oxidizing agents. Pyrazoles and bromopyrazoles are major products formed from oxidation reactions.

- Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

- Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazolidine ring are replaced with other groups. Various halogenating agents and nucleophiles can be used for substitution reactions. Halogenated pyrazolidinones and other substituted derivatives can be produced.

Mécanisme D'action

The mechanism of action of 1-(4-Methylphenyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparaison Avec Des Composés Similaires

1-(4-Chlorophenyl)pyrazolidin-3-one: Similar in structure but with a chlorine substituent instead of a methyl group.

1-(4-Methylbenzyl)pyrazolidin-3-one: Another derivative with a different substitution pattern on the pyrazolidine ring.

Uniqueness: 1-(4-Methylphenyl)pyrazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group enhances its lipophilicity and may influence its interaction with biological targets compared to other similar compounds .

Activité Biologique

1-(4-Methylphenyl)pyrazolidin-3-one, a member of the pyrazolidinone class, has garnered attention for its diverse biological activities. This compound is characterized by a pyrazolidine ring with a methylphenyl substituent at the para position, which influences its pharmacological properties. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Overview of Biological Activities

This compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Research indicates that compounds in the pyrazolidinone class can inhibit cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs), thereby reducing inflammation and pain .

- Antioxidant Effects : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could contribute to its therapeutic effects by scavenging free radicals and reducing oxidative stress .

- Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties, making it a candidate for further research in treating infections .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

- Enzyme Inhibition : The compound likely acts as an inhibitor of COX enzymes, leading to decreased synthesis of pro-inflammatory mediators .

- Receptor Modulation : It may also interact with various receptors and signaling pathways involved in inflammation and pain perception .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with other derivatives within the pyrazolidinone class. The following table summarizes key comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorophenyl)pyrazolidin-3-one | Chlorine substituent at para position | Exhibits strong antibacterial properties |

| 1-(Phenyl)pyrazolidin-3-one | Unsubstituted phenyl group | Known for potent analgesic effects |

| 1-(3-Methylphenyl)pyrazolidin-3-one | Methyl group at meta position | Enhanced lipophilicity affecting bioavailability |

| This compound | Methyl group at para position | Improved pharmacokinetic properties due to lipophilicity |

The specific substitution pattern of this compound enhances its lipophilicity, potentially improving its absorption and distribution in biological systems compared to other derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anti-inflammatory Studies : A study focusing on the anti-inflammatory effects demonstrated that this compound significantly reduced edema in animal models, suggesting potential for treating inflammatory conditions .

- Antioxidant Activity : Research indicated that this compound exhibited a dose-dependent increase in antioxidant enzyme activity in vitro, supporting its role in mitigating oxidative stress .

- Antimicrobial Testing : In vitro assays revealed that this compound showed moderate antibacterial activity against various strains, indicating potential as an antimicrobial agent .

Propriétés

IUPAC Name |

1-(4-methylphenyl)pyrazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-8-2-4-9(5-3-8)12-7-6-10(13)11-12/h2-5H,6-7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJPLZNMCJQWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365591 | |

| Record name | 1-(4-methylphenyl)pyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3352-86-1 | |

| Record name | 1-(4-methylphenyl)pyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.